

# An In-depth Technical Guide to 2-Methyl-1-(trimethylsilyloxy)-1-propene

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## Compound of Interest

Compound Name: 2-Methyl-1-(trimethylsilyloxy)-1-propene

Cat. No.: B1220852

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## Introduction

**2-Methyl-1-(trimethylsilyloxy)-1-propene**, also known as isobutyraldehyde trimethylsilyl enol ether, is a silyl enol ether of significant utility in organic synthesis. As a stable and versatile enolate equivalent, it serves as a key nucleophile in a variety of carbon-carbon bond-forming reactions. Its primary application lies in Lewis acid-catalyzed additions to electrophiles, most notably in the Mukaiyama aldol reaction, providing a powerful tool for the construction of complex molecular architectures.<sup>[1][2][3][4][5]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectral characterization.

## Chemical and Physical Properties

**2-Methyl-1-(trimethylsilyloxy)-1-propene** is a flammable liquid that is sensitive to moisture.<sup>[1]</sup> The following table summarizes its key physical and chemical properties.

| Property   | Value                              | Reference(s) |
|--|------------------------------------|--------------|
| Molecular Formula                                | C <sub>7</sub> H <sub>16</sub> OSi | [1][6][7]    |
| Molecular Weight                                 | 144.29 g/mol                       | [1][6][7]    |
| CAS Number                                       | 6651-34-9                          | [6][7]       |
| Appearance                                       | Liquid                             |              |
| Boiling Point                                    | 114-116 °C at 650 mmHg             | [1]          |
| Density  | 0.785 g/mL at 25 °C                | [1]          |
| Refractive Index (n <sub>D</sub> <sup>20</sup> ) | 1.409                              | [1]          |
| Flash Point                                      | 14 °C (57.2 °F) - closed cup       |              |
| InChI Key  | KZVPFSJPLBOVLO-UHFFFAOYSA-N        |              |
| SMILES   | C/C(C)=C/O--INVALID-LINK--(C)C     |              |

## Synthesis

The most common method for the synthesis of **2-Methyl-1-(trimethylsilyloxy)-1-propene** involves the trapping of the enolate of isobutyraldehyde with an electrophilic silicon source, typically trimethylsilyl chloride. The following is a representative experimental protocol.

## Representative Experimental Protocol: Synthesis from Isobutyraldehyde

Reaction Scheme:

(Isobutyraldehyde) + (Triethylamine) + (Trimethylsilyl chloride) → **(2-Methyl-1-(trimethylsilyloxy)-1-propene)** + (Triethylammonium chloride)

Materials:

- Isobutyraldehyde

- Trimethylsilyl chloride (TMSCl), freshly distilled
- Triethylamine (NEt<sub>3</sub>), freshly distilled
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Equipment:

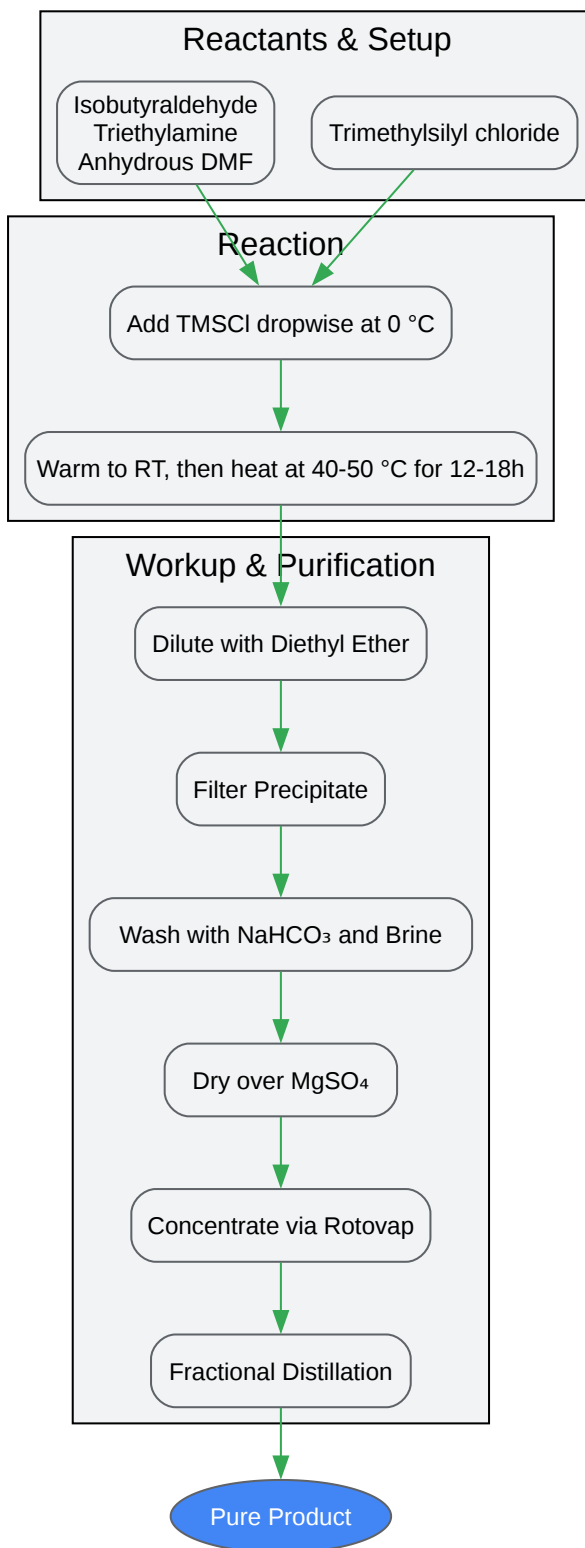
- Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, combine isobutyraldehyde (1.0 eq) and anhydrous DMF.
- Addition of Base: Add triethylamine (1.5 eq) to the flask via syringe.
- Silylation: Cool the mixture to 0 °C in an ice bath. Add trimethylsilyl chloride (1.2 eq) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 12-18 hours to ensure complete reaction.
- Workup: Cool the reaction mixture to room temperature and dilute with anhydrous diethyl ether. Filter the mixture to remove the triethylammonium chloride precipitate and wash the solid with more diethyl ether.
- Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with cold saturated aqueous  $\text{NaHCO}_3$  solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure **2-Methyl-1-(trimethylsilyloxy)-1-propene**.

## Synthesis Workflow

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **2-Methyl-1-(trimethylsilyloxy)-1-propene**.

## Chemical Reactivity

As a silyl enol ether, **2-Methyl-1-(trimethylsilyloxy)-1-propene** functions as a soft nucleophile. Its primary reactivity involves the Lewis acid-mediated addition to various electrophiles, such as aldehydes, ketones, and acetals.

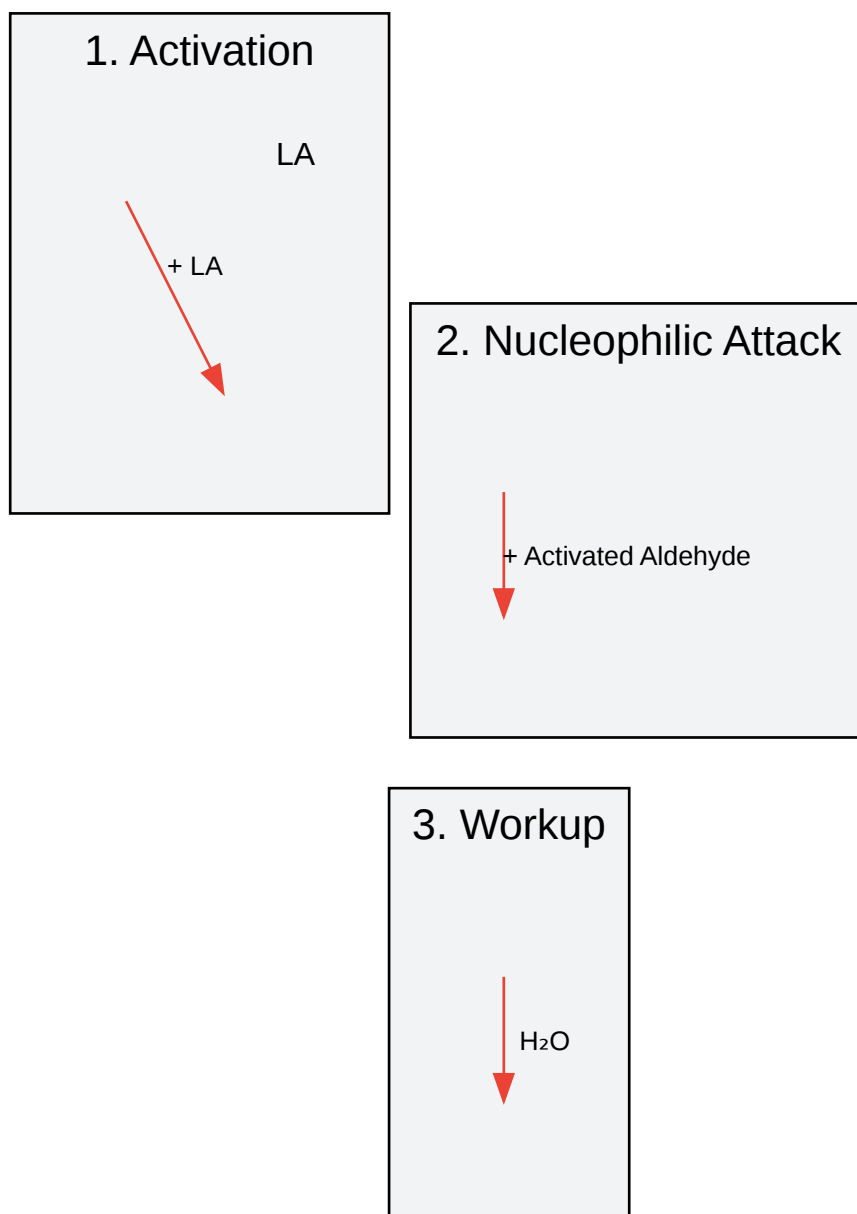
## Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the formation of  $\beta$ -hydroxy carbonyl compounds.[2][3][4][5] In this reaction, **2-Methyl-1-(trimethylsilyloxy)-1-propene** adds to an aldehyde or ketone in the presence of a Lewis acid, such as titanium tetrachloride ( $\text{TiCl}_4$ ) or boron trifluoride etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ ). [5]

General Mechanism:

- The Lewis acid activates the carbonyl electrophile.
- The silyl enol ether attacks the activated carbonyl group, forming a new carbon-carbon bond.
- A silyl group transfer occurs, leading to a silylated aldol adduct.
- Aqueous workup hydrolyzes the silyl ether to afford the final  $\beta$ -hydroxy carbonyl product.

## Mukaiyama Aldol Reaction Mechanism



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Caption: General mechanism of the Mukaiyama Aldol reaction.

## Representative Experimental Protocol: Mukaiyama Aldol Reaction with Benzaldehyde

Reaction Scheme:

(**2-Methyl-1-(trimethylsilyloxy)-1-propene**) + (Benzaldehyde) --[TiCl<sub>4</sub>]--> (Intermediate) --[H<sub>2</sub>O]--> (3-Hydroxy-2,2-dimethyl-3-phenylpropanal)

Materials:

- **2-Methyl-1-(trimethylsilyloxy)-1-propene**
- Benzaldehyde, freshly distilled
- Titanium tetrachloride (TiCl<sub>4</sub>), 1.0 M solution in dichloromethane
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Equipment:

- Round-bottom flask with a magnetic stirrer under a nitrogen atmosphere.
- Syringes
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.
- **Addition of Reactants:** Add benzaldehyde (1.0 eq) to the cooled solvent. Then, add the TiCl<sub>4</sub> solution (1.1 eq) dropwise via syringe. Stir the mixture for 10 minutes.
- **Nucleophilic Addition:** Add a solution of **2-Methyl-1-(trimethylsilyloxy)-1-propene** (1.2 eq) in anhydrous dichloromethane dropwise over 20 minutes.
- **Reaction:** Stir the reaction mixture at -78 °C for 2-4 hours.



- Quenching: Quench the reaction by slowly adding saturated aqueous  $\text{NaHCO}_3$  solution at  $-78^\circ\text{C}$ .
- Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer with dichloromethane.
- Drying and Concentration: Combine the organic layers, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired  $\beta$ -hydroxy aldehyde.

## Spectral Data (Predicted)

While a comprehensive, publicly available set of assigned spectra for **2-Methyl-1-(trimethylsilyloxy)-1-propene** is not readily found, the following tables outline the expected spectral characteristics based on its structure and data from analogous compounds.

### Predicted $^1\text{H}$ NMR Data

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment   |
|----------------------------------|--------------|-------------|--|
| ~ 5.8 - 6.0                      | s            | 1H          | Vinyllic proton ( $=\text{CH}-$ )                    |
| ~ 1.6 - 1.7                      | s            | 6H          | Two methyl groups ( $-\text{C}(\text{CH}_3)_2$ )     |
| ~ 0.1 - 0.2                      | s            | 9H          | Trimethylsilyl group ( $-\text{Si}(\text{CH}_3)_3$ ) |

### Predicted $^{13}\text{C}$ NMR Data

| Chemical Shift ( $\delta$ , ppm) | Assignment   |
|----------------------------------|--|
| ~ 145 - 150                      | Vinylic carbon (-C=)   |
| ~ 110 - 115                      | Vinylic carbon (=CH-)  |
| ~ 20 - 25                        | Methyl carbons (-C(CH <sub>3</sub> ) <sub>2</sub> )          |
| ~ 0 - 1                          | Trimethylsilyl carbons (-Si(CH <sub>3</sub> ) <sub>3</sub> ) |

## Predicted IR Spectroscopy Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                 |
|--------------------------------|---------------|----------------------------|
| ~ 2960-2850                    | Strong        | C-H stretch (alkane)       |
| ~ 1660-1680                    | Medium-Strong | C=C stretch (enol ether)   |
| ~ 1250                         | Strong        | Si-CH <sub>3</sub> stretch |
| ~ 1050-1150                    | Strong        | Si-O-C stretch             |

## Predicted Mass Spectrometry Data

| m/z | Interpretation  |
|-----|---|
| 144 | Molecular ion [M] <sup>+</sup>                                |
| 129 | [M - CH <sub>3</sub> ] <sup>+</sup>                           |
| 73  | [(CH <sub>3</sub> ) <sub>3</sub> Si] <sup>+</sup> (base peak) |

## Biological Significance

Currently, there is no significant body of research indicating that **2-Methyl-1-(trimethylsilyloxy)-1-propene** has specific interactions with biological signaling pathways or possesses inherent pharmacological activity. Its utility is primarily as a synthetic intermediate in the preparation of more complex molecules that may have biological applications. The high reactivity of the silyl enol ether functional group, particularly its sensitivity to hydrolysis, would likely preclude it from being a stable entity in a biological system.

## Safety Information

**2-Methyl-1-(trimethylsilyloxy)-1-propene** is a highly flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

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